

Eduleine: A Phenylquinoline Alkaloid with a Scant Research History

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Compound of Interest		
Compound Name:	Eduleine	
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An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Eduleine, a phenylquinoline alkaloid with the chemical formula C17H15NO2, has been identified as a natural constituent of at least two plant species from the Rutaceae family: Lunasia amara and Casimiroa edulis. Despite its discovery in the mid-20th century, **Eduleine** has remained a compound with a remarkably sparse research footprint. This technical guide aims to consolidate the available information on the history and discovery of **Eduleine**, present its known chemical and physical properties, and highlight the significant gaps in the scientific literature regarding its pharmacology and potential therapeutic applications. Due to the limited availability of primary research articles, this guide will focus on the foundational knowledge of the compound and underscore the need for further investigation to elucidate its biological activity and mechanism of action.

Introduction

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse molecules with a wide range of biological activities. Among these are the quinoline alkaloids, a class of nitrogen-containing heterocyclic compounds known for their presence in various plant families, most notably the Rutaceae. **Eduleine**, chemically known as 7-methoxy-1-methyl-2-phenylquinolin-4(1H)-one, is one such alkaloid. While its structure has



been elucidated and its natural sources identified, a comprehensive understanding of its pharmacological profile is conspicuously absent from the scientific literature. This document serves to summarize the existing data on **Eduleine** and to provide a framework for future research endeavors.

History and Discovery

The history of **Eduleine** is rooted in the phytochemical investigation of plants from the Rutaceae family. The compound was first reported in the mid-20th century from two distinct plant sources.

Initial isolation studies of the alkaloids present in Lunasia amara Blanco, a plant found in Southeast Asia, were conducted by Goodwin, Smith, Velasquez, and Horning and published in the Journal of the American Chemical Society in 1959.[1][2] Their work focused on the isolation and characterization of various alkaloids from the leaves of this plant.[1][2]

Concurrently, research on the constituents of Casimiroa edulis Llave et Lex., a tree native to Mexico and Central America, also led to the identification of **Eduleine**. A publication by Sondheimer and colleagues formally identified a compound they termed "Edulein" from Casimiroa edulis as 7-methoxy-1-methyl-2-phenyl-4-quinolone, the same structure as the compound from Lunasia amara.[3]

These early studies established the existence of **Eduleine** as a natural product. However, a significant body of follow-up research to explore its biological activities does not appear to be readily available in the public domain.

Physicochemical Properties

The fundamental chemical and physical properties of **Eduleine** are summarized in the table below. This information is primarily derived from chemical databases and supplier information.



Property	Value	Source
Chemical Name	7-methoxy-1-methyl-2- phenylquinolin-4(1H)-one	PubChem
Synonyms	Eduleine, NSC-77150	PubChem
CAS Number	483-51-2	PubChem
Molecular Formula	C17H15NO2	PubChem
Molecular Weight	265.31 g/mol	PubChem
Appearance	Solid (predicted)	PubChem
Melting Point	200 - 201 °C	PubChem

Experimental Protocols

A significant limitation in the compilation of this technical guide is the inaccessibility of the full-text versions of the original research articles describing the isolation and structure elucidation of **Eduleine**. As such, detailed experimental protocols from the primary literature cannot be provided.

However, based on general knowledge of alkaloid extraction from plant materials, a hypothetical workflow can be outlined. This serves as a general guide and would require optimization for the specific plant matrix.

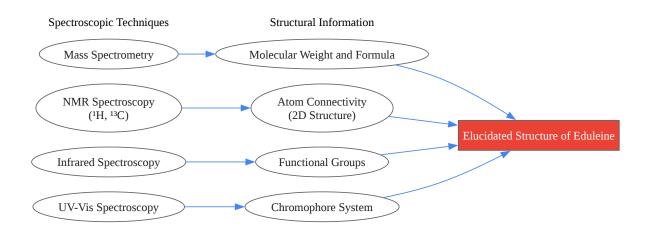
General Alkaloid Extraction and Isolation Workflow

Caption: A generalized workflow for the extraction and isolation of alkaloids from plant sources.

Structure Elucidation

The definitive structure of **Eduleine** was likely determined using a combination of classical and modern spectroscopic techniques.





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Caption: Logical relationship of spectroscopic data to the elucidation of **Eduleine**'s structure.

Biological Activity and Signaling Pathways

There is a significant lack of publicly available data on the biological activity of isolated **Eduleine**. While the crude extracts of Lunasia amara and Casimiroa edulis have been investigated for various pharmacological effects, including antimicrobial and central nervous system activities for the former, it is not possible to attribute these effects specifically to **Eduleine** without further studies on the purified compound.[4]

As of the date of this guide, no studies detailing the mechanism of action or any modulated signaling pathways for **Eduleine** have been found in the scientific literature.

Conclusion and Future Directions

Eduleine stands as an example of a natural product that, despite its early discovery and characterization, has been largely overlooked by the scientific community. Its presence in two distinct plant genera of the Rutaceae family suggests a potentially conserved biosynthetic



pathway and warrants further investigation into its ecological role and potential pharmacological properties.

The lack of data on its biological activity presents a clear opportunity for future research. A systematic evaluation of **Eduleine** for a range of activities, including but not limited to antimicrobial, anticancer, anti-inflammatory, and neuropharmacological effects, is highly recommended. Should any significant activity be identified, subsequent studies should focus on elucidating its mechanism of action and identifying its molecular targets and signaling pathways.

The synthesis of **Eduleine** and its analogs could also provide a valuable platform for structure-activity relationship (SAR) studies, potentially leading to the development of novel therapeutic agents.

In conclusion, while this guide provides a summary of the currently available information on **Eduleine**, its primary purpose is to highlight the vast uncharted territory that this natural product represents. It is hoped that this document will stimulate renewed interest in **Eduleine** and encourage researchers to explore its untapped potential.

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